

Spectroscopic Profile of 2-Ethoxy-3-methoxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethoxy-3-methoxybenzaldehyde**

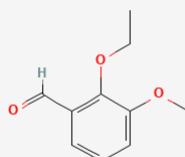
Cat. No.: **B1295153**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethoxy-3-methoxybenzaldehyde**, a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. This document details its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and purity assessment.

Compound Information


Compound Name **2-Ethoxy-3-methoxybenzaldehyde**

CAS Number **66799-97-1** [1][2][3][4]

Molecular Formula **C₁₀H₁₂O₃** [1][5]

Molecular Weight **180.20 g/mol** [1][5]

Structure

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Ethoxy-3-methoxybenzaldehyde**. This data is based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
~10.3	Singlet	1H	Aldehyde (-CHO)
~7.4	Doublet of doublets	1H	Aromatic H
~7.1	Triplet	1H	Aromatic H
~6.9	Doublet of doublets	1H	Aromatic H
~4.1	Quartet	2H	Ethoxy (-OCH ₂ CH ₃)
~3.9	Singlet	3H	Methoxy (-OCH ₃)
~1.4	Triplet	3H	Ethoxy (-OCH ₂ CH ₃)

¹³C NMR (Predicted) Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) [ppm]	Assignment
~191	Aldehyde (C=O)
~158	Aromatic C-O (Ethoxy)
~153	Aromatic C-O (Methoxy)
~127	Aromatic C-CHO
~125	Aromatic C-H
~118	Aromatic C-H
~115	Aromatic C-H
~65	Ethoxy (-OCH ₂)
~56	Methoxy (-OCH ₃)
~15	Ethoxy (-CH ₃)

Infrared (IR) Spectroscopy

FTIR (Predicted, ATR)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2980-2900	Medium-Strong	C-H stretch (aliphatic)
~2850, ~2750	Medium	C-H stretch (aldehyde)
~1690	Strong	C=O stretch (aromatic aldehyde)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic)
~1260	Strong	C-O stretch (aryl ether)
~1040	Medium	C-O stretch (alkyl ether)

Mass Spectrometry (MS)

Electron Ionization (EI-MS, Predicted)

m/z	Relative Intensity (%)	Assignment
180	High	[M] ⁺ (Molecular Ion)
151	High	[M - CHO] ⁺
136	Medium	[M - CHO - CH ₃] ⁺
123	Medium	[M - C ₂ H ₅ O] ⁺
108	Medium	[M - C ₂ H ₅ O - CH ₃] ⁺
77	Low	[C ₆ H ₅] ⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.

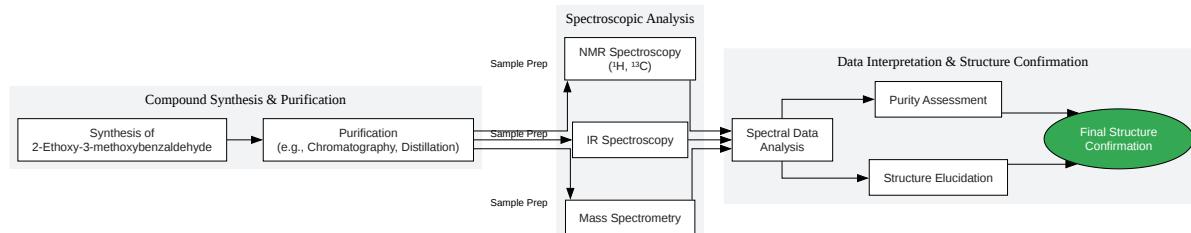
Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Ethoxy-3-methoxybenzaldehyde** (approximately 5-15 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are then acquired on a 300 or 500 MHz NMR spectrometer.

- ¹H NMR Spectroscopy: The spectral width is typically set from 0 to 12 ppm. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
- ¹³C NMR Spectroscopy: The spectral width is generally set from 0 to 200 ppm. Proton decoupling is employed to simplify the spectrum, resulting in single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

For a liquid sample such as **2-Ethoxy-3-methoxybenzaldehyde**, the IR spectrum is conveniently obtained using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium). The


spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for volatile organic compounds like **2-Ethoxy-3-methoxybenzaldehyde**. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum displays the relative abundance of each ion.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of an organic compound like **2-Ethoxy-3-methoxybenzaldehyde**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethoxy-3-methoxybenzaldehyde | SIELC Technologies [sielc.com]
- 2. 2-Ethoxy-3-methoxybenzaldehyde, 5 g, CAS No. 66799-97-1 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 3. 66799-97-1|2-Ethoxy-3-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 4. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethoxy-3-methoxybenzaldehyde: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295153#spectroscopic-data-for-2-ethoxy-3-methoxybenzaldehyde-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com